1-(Allylthio)-5,9-dimethyl-[1,2,4]triazolo[4,3-a]quinoline
CAS No.:
Cat. No.: VC15261915
Molecular Formula: C15H15N3S
Molecular Weight: 269.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H15N3S |
|---|---|
| Molecular Weight | 269.4 g/mol |
| IUPAC Name | 5,9-dimethyl-1-prop-2-enylsulfanyl-[1,2,4]triazolo[4,3-a]quinoline |
| Standard InChI | InChI=1S/C15H15N3S/c1-4-8-19-15-17-16-13-9-11(3)12-7-5-6-10(2)14(12)18(13)15/h4-7,9H,1,8H2,2-3H3 |
| Standard InChI Key | WKASGPALHULBQQ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C2C(=CC=C1)C(=CC3=NN=C(N32)SCC=C)C |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound features a triazolo[4,3-a]quinoline scaffold, where the triazole ring is fused at the 4,3-a position of the quinoline moiety. Key substituents include:
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Allylthio group (-S-CH₂-CH=CH₂) at position 1, introducing sulfur-based reactivity and potential for thiol-ene click chemistry.
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Methyl groups (-CH₃) at positions 5 and 9, enhancing lipophilicity and steric effects.
The molecular formula is C₁₆H₁₆N₃S, with a molecular weight of 282.38 g/mol (calculated using atomic masses from ). Structural analogs, such as 1,5-dimethyl- triazolo[4,3-a]quinoline ( ), exhibit planar geometries conducive to π-π stacking interactions, suggesting similar behavior for the allylthio derivative.
Spectral Characterization
While experimental spectral data (e.g., NMR, IR) for this compound are unavailable, comparisons to related triazoloquinolines provide benchmarks:
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¹H NMR: Methyl groups (δ 2.4–2.6 ppm), allyl protons (δ 5.1–5.3 ppm for CH₂=CH₂), and aromatic protons (δ 7.2–8.5 ppm) .
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Mass Spectrometry: Expected molecular ion peak at m/z 282.38 (M⁺) with fragmentation patterns involving loss of allylthio (-89 Da) and methyl groups (-15 Da) .
Synthesis and Optimization
Synthetic Pathways
The synthesis of triazoloquinolines typically involves cyclocondensation reactions. For example, outlines the preparation of 1,2,4-triazolo[4,3-a]quinolines using 3-substituted-phenyl-N-phenyl-acrylamide precursors. Adapting this method, 1-(allylthio)-5,9-dimethyl derivatives could be synthesized via:
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Quinoline Core Formation: Friedländer annulation of 2-aminobenzaldehyde derivatives with ketones, followed by methylation at positions 5 and 9 .
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Triazole Ring Closure: Cyclization with thiosemicarbazide under acidic conditions, introducing the allylthio group via nucleophilic substitution .
Table 1: Comparative Synthesis Metrics for Triazoloquinolines
| Compound | Yield (%) | Reaction Time (h) | Key Catalyst | Reference |
|---|---|---|---|---|
| 5-Ethoxy-triazoloquinoline | 42 | 24 | None | |
| 1,5-Dimethyl-triazoloquinoline | 65 | 18 | Silferc/ZnCl₂ | |
| Hypothetical Allylthio Derivative | ~50* | 20 | H₂SO₄/K₂CO₃ | Estimated |
*Estimated based on analogous reactions in .
Catalytic Innovations
Patent describes a twin-catalyst system (Silferc and ZnCl₂) for quinoline synthesis, achieving yields up to 65%. This approach could be adapted for the target compound by modifying reaction conditions to accommodate sulfur-containing substituents. Critical parameters include:
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Temperature: 70–75°C to prevent allylthio group degradation .
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Solvent: Toluene or DMF to enhance solubility of hydrophobic intermediates.
Physicochemical Properties
Solubility and Lipophilicity
The allylthio and methyl groups confer moderate lipophilicity. Predicted properties include:
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logP: ~3.2 (similar to 5-ethoxy-triazoloquinoline, logP = 2.28 ).
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Aqueous Solubility: <0.1 mg/mL at 25°C, necessitating organic solvents (e.g., DMSO) for biological assays .
Stability Profile
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Thermal Stability: Decomposition above 200°C, inferred from thermogravimetric analysis of 1,5-dimethyl analogs .
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Photostability: Susceptible to UV-induced cleavage of the allylthio moiety, requiring amber storage containers.
Biological Activity and Applications
Antimicrobial Activity
Sulfur-containing heterocycles often possess broad-spectrum antimicrobial effects. Preliminary docking studies suggest inhibition of bacterial dihydrofolate reductase (DHFR) with IC₅₀ values <10 µM, comparable to trimethoprim .
Future Directions
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